molecular formula C20H21N7O3S B2859194 N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034228-00-5

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No. B2859194
CAS RN: 2034228-00-5
M. Wt: 439.49
InChI Key: NNYWAFGNHGXVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C20H21N7O3S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factors, signaling pathways, and immune responses.

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis.

Biochemical Pathways

The inhibition of tyrosine kinases affects multiple biochemical pathways. It disrupts the signaling pathways that promote cell division and survival, leading to the death of cells that divide in an uncontrolled manner .

Result of Action

The result of the compound’s action is a decrease in uncontrolled cell proliferation, leading to the death of cancer cells . This makes the compound a potential therapeutic agent for diseases characterized by overactive tyrosine kinase activity, such as certain types of leukemia .

properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O3S/c1-14-8-9-21-20(24-14)26-31(29,30)16-6-4-15(5-7-16)25-19(28)17-12-18(23-13-22-17)27-10-2-3-11-27/h4-9,12-13H,2-3,10-11H2,1H3,(H,25,28)(H,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYWAFGNHGXVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC=N3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

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